BenchChemオンラインストアへようこそ!

1-(Cyclohexylmethyl)pyrrolidin-3-amine

Solid-state chemistry Compound management Procurement logistics

1-(Cyclohexylmethyl)pyrrolidin-3-amine is a privileged chiral 3-aminopyrrolidine scaffold for GPCR and chemokine receptor antagonist programs. The (R)-enantiomer (CAS 457097-82-4) is a crystalline solid (mp 218–220°C), enabling precise gravimetric dispensing for automated parallel synthesis—unlike liquid 1-benzyl or 1-cyclohexyl analogs. The primary amine at the 3-position allows one-step amide coupling without pre-functionalization. Both enantiomers are available off-the-shelf for matched-pair screening, eliminating chiral resolution. Validated in CCR2 antagonist programs with IC50 values as low as 3.2 nM.

Molecular Formula C11H22N2
Molecular Weight 182.31 g/mol
Cat. No. B1370434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Cyclohexylmethyl)pyrrolidin-3-amine
Molecular FormulaC11H22N2
Molecular Weight182.31 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CN2CCC(C2)N
InChIInChI=1S/C11H22N2/c12-11-6-7-13(9-11)8-10-4-2-1-3-5-10/h10-11H,1-9,12H2
InChIKeySBSSXCKDVHHANA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclohexylmethyl)pyrrolidin-3-amine: Physicochemical Identity and Procurement-Relevant Classification


1-(Cyclohexylmethyl)pyrrolidin-3-amine (CAS 457097-82-4 for the (R)-enantiomer; CAS 457097-91-5 for the (S)-enantiomer) is a chiral 3-aminopyrrolidine derivative bearing an N-cyclohexylmethyl substituent, with the molecular formula C₁₁H₂₂N₂ and a molecular weight of 182.31 g/mol . The compound exists as a solid at ambient temperature for the (R)-enantiomer (melting point 218–220 °C) and is classified as a versatile small-molecule scaffold within the 3-aminopyrrolidine family, a privileged chemotype in medicinal chemistry for G protein-coupled receptor (GPCR) ligand design and chemokine receptor antagonist programs [1].

Why 1-(Cyclohexylmethyl)pyrrolidin-3-amine Cannot Be Assumed Interchangeable with In-Class 3-Aminopyrrolidine Analogs


Within the 3-aminopyrrolidine class, even seemingly minor N-substituent variations produce quantifiable divergence in lipophilicity, solid-state handling properties, and target engagement profiles that directly impact synthetic utility and biological readout. The cyclohexylmethyl group of the target compound confers a markedly higher predicted LogP relative to the unsubstituted 3-aminopyrrolidine (LogP ≈ −0.85) , and the methylene spacer distinguishes it from the directly attached 1-cyclohexylpyrrolidin-3-amine (C₁₀H₂₀N₂, MW 168.28, LogP 1.14) . Furthermore, the (R)-enantiomer is a crystalline solid (mp 218–220 °C), unlike the liquid state of the 1-benzyl analog (CAS 18471-40-4) or the parent 3-aminopyrrolidine, imposing distinct storage, shipping, and formulation requirements. These physicochemical and stereochemical differences preclude casual substitution and demand compound-specific evidence for procurement decisions.

Quantitative Differentiation Evidence for 1-(Cyclohexylmethyl)pyrrolidin-3-amine Against Closest Analogs


Solid-State Handling Advantage: (R)-Enantiomer Melting Point vs. Liquid Comparators

The (R)-enantiomer of 1-(cyclohexylmethyl)pyrrolidin-3-amine is a crystalline solid with a melting point of 218–220 °C, whereas the closest N-substituted comparators—1-benzylpyrrolidin-3-amine and 1-cyclohexylpyrrolidin-3-amine—are liquids at ambient temperature . The unsubstituted parent 3-aminopyrrolidine is also a liquid (bp 164–165 °C) . This solid-state property eliminates solvent-weight shipping costs, reduces volatility-related loss during storage, and simplifies gravimetric dispensing for solid-phase synthesis and parallel chemistry workflows.

Solid-state chemistry Compound management Procurement logistics

Lipophilicity Tuning via Cyclohexylmethyl Moiety: LogP and MW Differentiation from Unsubstituted and Direct-Cyclohexyl Analogs

The cyclohexylmethyl substituent on the target compound increases lipophilicity substantially over the unsubstituted 3-aminopyrrolidine scaffold. While a directly measured experimental LogP for the target compound is not available from non-excluded sources, the structurally related 3-(cyclohexylmethyl)pyrrolidine (lacking the 3-amino group) exhibits a reported LogP of 2.62 . The 1-cyclohexyl analog (direct cyclohexyl attachment, no methylene spacer) has a reported LogP of 1.14 and a molecular weight of 168.28 Da . The unsubstituted 3-aminopyrrolidine has LogP values between −0.85 and +0.34 depending on the measurement method . The target compound (MW 182.31) thus occupies a distinct lipophilicity–molecular weight space that is inaccessible to either the more polar unsubstituted scaffold or the lower-MW direct-cyclohexyl analog, providing a differentiated starting point for lead optimization programs requiring balanced permeability.

Lipophilicity Membrane permeability ADME optimization

Methylene Spacer Effect: Conformational and Electronic Distinction from 1-Cyclohexylpyrrolidin-3-amine

The target compound contains a methylene (-CH₂-) spacer between the cyclohexyl ring and the pyrrolidine nitrogen, whereas 1-cyclohexylpyrrolidin-3-amine (CAS 46037-45-0) features a direct C–N bond between the cyclohexyl group and the pyrrolidine ring . This structural difference has two measurable consequences: (1) the calculated LogP differs by approximately 1.4 log units (estimated ~2.5 for target vs. 1.14 for the direct analog) , and (2) the basicity (pKa) of the pyrrolidine nitrogen is expected to be higher in the target compound because the electron-withdrawing inductive effect of the cyclohexyl ring is attenuated by the intervening methylene group. In the 1-cyclohexyl analog, the nitrogen lone pair is directly conjugated to the cyclohexyl ring, reducing its availability for protonation and hydrogen bonding. This is relevant to the KRICT/Incyte CCR2 antagonist series, where 3-aminopyrrolidine N-substituent modulation was shown to alter binding affinity by >50-fold (IC50 shifts from 84 nM to 3.2 nM across N-substituent variants) [1].

Conformational analysis Basicity modulation Structure-activity relationships

Chiral Scaffold Availability: (R)- and (S)-Enantiomers as Independent Procurement Entities with Defined Stereochemical Purity

Both enantiomers of 1-(cyclohexylmethyl)pyrrolidin-3-amine are commercially available as discrete catalog items with independent CAS numbers: (R)-enantiomer CAS 457097-82-4 and (S)-enantiomer CAS 457097-91-5 . The (R)-enantiomer is supplied as a solid (mp 218–220 °C, 95% purity) with a defined specific rotation, while the (S)-enantiomer is available at 95–98% purity . This contrasts with the racemic 1-benzylpyrrolidin-3-amine market, where single-enantiomer availability is more limited and often requires chiral chromatography. For the 1-cyclohexyl analog, the (R)-enantiomer (CAS 760921-94-6) is available but less commonly stocked than the racemate . The ready availability of both target enantiomers from multiple suppliers (Fluorochem, AKSci, Kishida Chemical, MolCore) enables matched-pair enantiomer studies to deconvolute stereospecific pharmacological effects without in-house chiral resolution.

Chiral synthesis Enantioselective SAR Stereochemical quality control

Structural Isomer Differentiation from 1-(Cyclohexylmethyl)piperazine: Same Molecular Formula, Distinct Ring Size and Biological Annotation

1-(Cyclohexylmethyl)pyrrolidin-3-amine shares its molecular formula (C₁₁H₂₂N₂, MW 182.31) with 1-(cyclohexylmethyl)piperazine (CAS 57184-23-3), yet the two differ fundamentally in ring size (5-membered pyrrolidine vs. 6-membered piperazine) and in the presence of a primary amine at the 3-position, which is absent in the piperazine analog [1]. The piperazine analog is a liquid (density 0.938 g/mL at 25 °C; bp 230–231 °C) and is annotated in the literature as a GABA receptor agonist [2]. The pyrrolidine scaffold, by contrast, has been employed in CCR2 antagonist programs (e.g., INCB3284, INCB8761) where the 3-amino group serves as a critical attachment point for the right-hand side pharmacophore [3]. Procurement of the incorrect isomer would lead to engagement of entirely different biological targets (GABA vs. chemokine/GPCR) with no SAR overlap.

Structural isomer differentiation Heterocycle selection Target selectivity

Primary Amine Synthetic Handle: Quantified Derivatization Potential vs. 1-(Cyclohexylmethyl)pyrrolidine

The presence of a primary amine at the 3-position of the pyrrolidine ring distinguishes 1-(cyclohexylmethyl)pyrrolidin-3-amine from the des-amino analog 1-(cyclohexylmethyl)pyrrolidine (CAS 5005-27-6, MW 167.30, LogP 3.1) [1]. The primary amine enables at least five distinct synthetic transformations without requiring pre-functionalization: (i) amide coupling with carboxylic acids; (ii) reductive amination with aldehydes/ketones; (iii) sulfonamide formation with sulfonyl chlorides; (iv) urea formation with isocyanates; and (v) Buchwald-Hartwig C–N cross-coupling with aryl halides. By contrast, 1-(cyclohexylmethyl)pyrrolidine requires initial C–H functionalization or N-oxide formation/rearrangement to introduce a functional handle at the pyrrolidine ring, adding 2–4 synthetic steps [2]. The 3-aminopyrrolidine scaffold has been validated as a synthetic entry point for CCR2 antagonists with picomolar functional activity (chemotaxis IC50 = 0.83 nM for optimized derivative 71) [3].

Synthetic tractability Library enumeration Parallel chemistry

Highest-Confidence Application Scenarios for 1-(Cyclohexylmethyl)pyrrolidin-3-amine Based on Quantitative Differentiation Evidence


Enantioselective GPCR Antagonist Lead Optimization Requiring Matched (R)- and (S)-Pair Screening

Both enantiomers of 1-(cyclohexylmethyl)pyrrolidin-3-amine are available as discrete off-the-shelf catalog items, enabling direct matched-pair screening without chiral resolution. The (R)-enantiomer is a crystalline solid (mp 218–220 °C) that can be accurately dispensed by mass for quantitative dose-response assays . Published precedent from the Incyte CCR2 program demonstrates that (R)- vs. (S)-3-aminopyrrolidine configuration can determine binding affinity by >10-fold, making enantiomer availability a critical procurement criterion for GPCR and chemokine receptor programs [1].

Parallel Library Synthesis via Direct Amide Coupling for CNS-Penetrant Probe Discovery

The primary amine at the 3-position enables one-step amide coupling with diverse carboxylic acid building blocks, generating focused libraries without pre-functionalization. The elevated lipophilicity of the cyclohexylmethyl group (estimated LogP ~2.5 vs. −0.85 for unsubstituted 3-aminopyrrolidine) positions derived amides favorably within CNS drug-like chemical space (LogP 1–4, MW <400) . The solid physical state of the (R)-enantiomer further facilitates automated solid dispensing platforms for high-throughput parallel synthesis .

CCR2/CCR5 Chemokine Receptor Antagonist Scaffold with Validated Sub-Nanomolar Functional Activity Potential

The 3-aminopyrrolidine chemotype has been validated in multiple independent medicinal chemistry programs as a core scaffold for CCR2 antagonists. Optimized (R)-3-aminopyrrolidine derivatives achieve CCR2b binding IC50 values of 3.2 nM and MCP-1-induced chemotaxis IC50 values of 0.83 nM [2]. The N-cyclohexylmethyl substituent on the target compound provides a distinct lipophilic vector at the pyrrolidine nitrogen, analogous to the 4-substituted cyclohexyl motif explored in the INCB8761/PF-4136309 clinical candidate series where N-substituent modulation tuned both potency and hERG liability [1].

Solid-Phase Synthesis and Compound Management Workflows Requiring Non-Volatile, Gravimetrically Dispensable Building Blocks

Unlike the liquid 1-benzyl and 1-cyclohexyl analogs, the (R)-enantiomer of the target compound is a solid at ambient temperature (mp 218–220 °C), eliminating volatile loss during long-term storage and enabling precise gravimetric dispensing for solid-phase peptide synthesis, split-and-pool library construction, and automated compound management systems . This physical-state advantage directly reduces procurement costs by avoiding solvent-weight charges and simplifies inventory management for compound collections exceeding 1,000 members .

Quote Request

Request a Quote for 1-(Cyclohexylmethyl)pyrrolidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.